N-(5-fluorothiazol-2-yl)acetamide
Description
N-(5-fluorothiazol-2-yl)acetamide is a fluorinated acetamide derivative featuring a thiazole ring substituted with a fluorine atom at the 5-position. This compound belongs to a broader class of thiazole-based acetamides, which are widely studied for their diverse pharmacological activities, including enzyme inhibition, anticancer, and analgesic properties .
Properties
Molecular Formula |
C5H5FN2OS |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-(5-fluoro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H5FN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9) |
InChI Key |
GTGOFGIIIZJTJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparison with Analogous Compounds
Table 1: Key Structural Features and Substituent Effects
Key Insights :
- Aromatic vs. Heteroaromatic Substituents: Compounds with extended aromatic systems (e.g., benzothiazole in derivatives) exhibit stronger π-π interactions compared to mono-thiazole analogs, but fluorinated thiazoles balance hydrophobicity and polarity .
Reactivity Considerations :
- Fluorine’s electronegativity may reduce nucleophilic attack on the thiazole ring, enhancing metabolic stability compared to hydroxyl- or methyl-substituted analogs .
- The acetamide linker is susceptible to hydrolysis, but fluorination at C5 could sterically protect the carbonyl group, as seen in trichloro-acetamide derivatives () .
Key Findings :
- Enzyme Inhibition: Fluorinated acetamides like LSN3316612 demonstrate nanomolar-level inhibition of O-GlcNAcase, suggesting that fluorine’s electronic effects critically enhance binding . Non-fluorinated MAO inhibitors () show lower selectivity .
- Anticancer Activity : Fluorine at the phenyl or thiazole position (e.g., compound 63 in ) correlates with improved cytotoxicity, likely due to increased membrane permeability .
Physicochemical Properties and Crystallographic Insights
- Solubility : Fluorine’s hydrophobicity may reduce aqueous solubility compared to hydroxyl-substituted analogs (e.g., N-[5-(4-hydroxyphenyl)thiazol-2-yl]acetamide in ) .
- Crystal Packing : In N-(thiazol-2-yl)acetamide, hydrogen bonds between acetamide NH and thiazole N stabilize the crystal lattice . Fluorine’s small size and electronegativity could introduce C–F⋯H interactions, as observed in meta-substituted trichloro-acetamides () .
Preparation Methods
Halogen Exchange via Nucleophilic Aromatic Substitution
In this method, a bromine atom at the 5-position of the thiazole ring is replaced by fluorine. The reaction employs potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C). For instance, treating 2-acetamido-5-bromothiazole with anhydrous KF in DMF at 100°C for 12 hours yields the desired product in ~45% yield. The use of crown ethers to enhance fluoride ion reactivity has been reported but requires careful moisture control.
Electrophilic Fluorination Using Selectfluor
Electrophilic fluorination provides an alternative route, particularly when direct nucleophilic substitution is challenging. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) reacts with 2-acetamidothiazole in acetonitrile at room temperature, introducing fluorine predominantly at the 5-position. This method achieves moderate yields (35–50%) but requires stoichiometric amounts of the fluorinating agent.
Cyclization of Thioamide Intermediates
Thiazole ring formation through cyclization offers a versatile strategy, particularly when starting from acyclic precursors.
Hantzsch Thiazole Synthesis
The classical Hantzsch method involves reacting α-halo ketones with thioamides. For this compound, 2-fluoro-1-(2-acetamidoethyl)ketone is treated with thiourea in ethanol under reflux. The reaction proceeds via nucleophilic attack by the thioamide sulfur, followed by cyclodehydration. Yields range from 30–40%, with purification challenges due to byproduct formation.
Cyclocondensation with Lawesson’s Reagent
Lawesson’s reagent facilitates the cyclization of β-fluoro-β-keto amides into thiazoles. For example, ethyl 3-fluoro-3-(2-acetamidoethyl)acetoacetate reacts with Lawesson’s reagent in toluene at 110°C, forming the thiazole ring in a single step. This method improves yields to 50–55% but requires specialized starting materials.
Acylation of 5-Fluorothiazol-2-amine
Acylation of the primary amine group in 5-fluorothiazol-2-amine represents the most direct route.
Acetic Anhydride-Mediated Acylation
Heating 5-fluorothiazol-2-amine with excess acetic anhydride in pyridine at 60°C for 4 hours provides the acetamide derivative in 65–70% yield. The base neutralizes generated acetic acid, driving the reaction to completion.
Acetyl Chloride in the Presence of Triethylamine
A milder alternative uses acetyl chloride in dichloromethane with triethylamine as a base. Stirring at 0°C for 2 hours followed by gradual warming to room temperature minimizes side reactions, yielding 60–65% product.
Alternative Methods Using Protected Intermediates
Boc-Protected Aminothiazolone Route
Introducing fluorine early in the synthesis avoids challenges associated with late-stage fluorination. Starting with Boc-protected 2-aminothiazol-4(5H)-one, Appel reaction conditions (triphenylphosphine and carbon tetrachloride) introduce chlorine at the 4-position. Subsequent fluorination using AgF in DMF at 80°C replaces chlorine with fluorine. Deprotection with trifluoroacetic acid (TFA) followed by acetylation yields the target compound in 55% overall yield.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, particularly cyclization and fluorination. For example, reacting 2-acetamido-5-bromothiazole with KF in DMF under microwave conditions (150°C, 30 minutes) improves yields to 50% while reducing reaction times.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Fluorination (KF) | 2-Acetamido-5-bromothiazole | KF, DMF | 45 | 90 |
| Electrophilic Fluorination | 2-Acetamidothiazole | Selectfluor, MeCN | 40 | 85 |
| Hantzsch Synthesis | α-Fluoro-β-ketoamide | Thiourea, EtOH | 35 | 80 |
| Acylation (Ac₂O) | 5-Fluorothiazol-2-amine | Acetic anhydride, Py | 70 | 95 |
| Boc-Protected Route | Boc-aminothiazolone | AgF, TFA | 55 | 92 |
Critical Considerations in Synthesis
-
Regioselectivity : Fluorination at the 5-position is favored due to the electron-withdrawing effect of the acetamide group, which directs electrophilic substitution to the meta position.
-
Stability of Intermediates : 5-Fluorothiazol-2-amine is hygroscopic and requires storage under inert atmosphere to prevent decomposition.
-
Purification Challenges : Column chromatography using silica gel with ethyl acetate/hexane (1:3) effectively separates the product from unreacted starting materials and byproducts .
Q & A
Q. What mechanistic studies elucidate the compound’s mode of action in disease models?
- Methodological Answer : Use RNA-seq or proteomics to identify differentially expressed pathways in treated vs. untreated cells. Validate hypotheses with CRISPR knockouts or siRNA silencing of putative targets. For in vivo models, track pharmacodynamic biomarkers (e.g., phosphorylated kinases via Western blot) .
Data Contradiction Analysis
- Example Scenario : Discrepancies in cytotoxicity data between 2D cell monolayers and 3D spheroids may arise from poor compound penetration in 3D models. Address this by measuring intracellular drug levels via LC-MS or using fluorescently tagged analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
